molecular formula C9H10N2O4 B14742111 4-(Glycylamino)-2-hydroxybenzoic acid CAS No. 6625-95-2

4-(Glycylamino)-2-hydroxybenzoic acid

Katalognummer: B14742111
CAS-Nummer: 6625-95-2
Molekulargewicht: 210.19 g/mol
InChI-Schlüssel: YKEARIMXCXCQAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(Glycylamino)-2-hydroxybenzoic acid is a compound that combines the structural features of glycine and salicylic acid It is characterized by the presence of a glycylamino group attached to the benzene ring of salicylic acid

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Glycylamino)-2-hydroxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with salicylic acid and glycine.

    Formation of Glycylamino Group: The carboxyl group of glycine is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Coupling Reaction: The activated glycine is then coupled with the hydroxyl group of salicylic acid to form the desired product.

The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide (DMF) under mild conditions to avoid decomposition of the reactants .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

4-(Glycylamino)-2-hydroxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

4-(Glycylamino)-2-hydroxybenzoic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 4-(Glycylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Aminobenzoic Acid: Similar structure but lacks the glycylamino group.

    Salicylic Acid: Similar structure but lacks the glycylamino group.

    Glycine: Simple amino acid without the aromatic ring.

Uniqueness

4-(Glycylamino)-2-hydroxybenzoic acid is unique due to the presence of both the glycylamino group and the hydroxyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

6625-95-2

Molekularformel

C9H10N2O4

Molekulargewicht

210.19 g/mol

IUPAC-Name

4-[(2-aminoacetyl)amino]-2-hydroxybenzoic acid

InChI

InChI=1S/C9H10N2O4/c10-4-8(13)11-5-1-2-6(9(14)15)7(12)3-5/h1-3,12H,4,10H2,(H,11,13)(H,14,15)

InChI-Schlüssel

YKEARIMXCXCQAE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1NC(=O)CN)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.